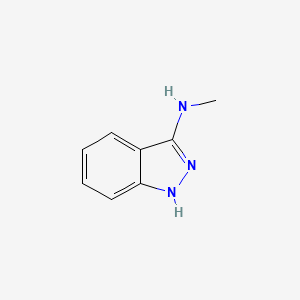

(1H-Indazol-3-yl)-methyl-amine

Description

Significance of Indazole Derivatives in Pharmaceutical Research and Development

The indazole scaffold is a cornerstone in modern pharmaceutical research, with its derivatives showing a remarkable breadth of biological activities. nih.govbenthamdirect.comnih.gov This has led to their investigation and application across a wide spectrum of therapeutic areas. researchgate.net The diverse pharmacological effects of indazole-containing compounds have spurred immense interest in their synthesis and functionalization. nih.govresearchgate.net

The significance of indazole derivatives is underscored by their presence in a number of commercially available drugs and compounds in clinical trials. researchgate.netbenthamdirect.comnih.gov These agents target a variety of diseases, highlighting the scaffold's versatility. For instance, some indazole derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govnih.gov The indazole core often plays a crucial role in binding to the hinge region of kinases, a key interaction for inhibitory activity. nih.govnih.gov

The broad-ranging biological activities of indazole derivatives include:

Anticancer: A significant number of indazole-based compounds have been investigated for their antitumor properties. nih.govnih.gov

Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is a well-known example of an indazole derivative. nih.gov

Antiemetic: Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, is used to prevent nausea and vomiting caused by cancer chemotherapy. nih.gov

Antimicrobial and Antifungal: Research has also explored the potential of indazole derivatives in combating infectious diseases. nih.govnih.gov

Neuroprotective: The scaffold has been investigated for its potential in treating neurodegenerative disorders. ontosight.ai

The following table provides a summary of the diverse biological activities attributed to indazole derivatives based on research findings.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.gov, nih.gov |

| Anti-inflammatory | Inflammation | nih.gov, nih.gov |

| Antiemetic | Gastroenterology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov, nih.gov |

| Antifungal | Infectious Diseases | nih.gov, nih.gov |

| Anti-HIV | Virology | nih.gov |

| Antiarrhythmic | Cardiology | nih.gov |

| Neuroprotective | Neurology | ontosight.ai |

The (1H-Indazol-3-yl)-methyl-amine Core as a Fundamental Research Entity

Within the broader family of indazole derivatives, the this compound core represents a key structural motif and a fundamental building block in medicinal chemistry. The presence of a methyl-amine group at the C3-position of the 1H-indazole ring system is of particular importance. This amine group provides a crucial handle for synthetic modifications, allowing for the attachment of a wide array of substituents and the construction of large and diverse chemical libraries for biological screening. nih.gov

The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding fragment." nih.gov In the context of kinase inhibitors, this means the amine group can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction that contributes to the compound's inhibitory potency. nih.gov The strategic placement of this amine group allows for precise orientation of the molecule within the ATP-binding pocket of the target enzyme.

Furthermore, the exploration of derivatives of the 1H-indazol-3-amine core has been a fruitful area of research. For example, studies on 1H-indazol-3-amine derivatives have led to the discovery of potent inhibitors of fibroblast growth factor receptor (FGFR), a target in cancer therapy. nih.gov The ability to readily modify the amine allows for systematic structure-activity relationship (SAR) studies, where researchers can probe the effects of different substituents on biological activity. nih.govnih.gov This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.

Historical Context of Indazole Scaffold Utilization in Academic Investigations

The exploration of the indazole scaffold in a medicinal chemistry context has a history spanning several decades. One of the earliest and most notable examples is the synthesis and marketing of Benzydamine in the 1960s. wikipedia.org This marked an early success for indazole-based drugs and likely spurred further investigation into the therapeutic potential of this heterocyclic system.

A review of the scientific literature reveals that at least 43 indazole-based therapeutic agents have been in clinical use or under investigation in clinical trials, with the timeline of progress in marketed drugs containing the indazole scaffold being traceable from 1966 to the present day. researchgate.netbenthamdirect.comnih.govresearchgate.net This demonstrates a sustained and growing interest in this chemical class over more than half a century.

The evolution of synthetic methodologies has also played a crucial role in the expanding use of the indazole scaffold. Early synthetic routes have been refined and new, more efficient methods have been developed, allowing for greater structural diversity in the indazole derivatives being synthesized and tested. nih.gov This continuous improvement in synthetic chemistry has been a key driver of the ongoing success of the indazole scaffold in academic and industrial research. The journey from early discoveries to the current landscape of diverse and potent indazole-based compounds highlights the enduring value of this scaffold in the quest for new medicines.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEZUJWLTFBSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Indazol 3 Yl Methyl Amine and Its Derivatives

Strategic Approaches to Core Indazole Ring Formation

The construction of the indazole scaffold is the foundational step in the synthesis of its derivatives. Modern organic synthesis has yielded a variety of methods that allow for the formation of this bicyclic heterocycle from diverse starting materials.

Cyclization reactions are the cornerstone of indazole synthesis, typically involving the formation of the crucial N-N bond to complete the pyrazole (B372694) ring. A number of classical and modern methods are employed.

One prominent strategy involves the intramolecular cyclization of arylhydrazones. For instance, an electrochemical approach facilitates the radical Csp²–H/N–H cyclization of arylhydrazones to produce a range of 1H-indazole derivatives in moderate to good yields. rsc.org Another powerful method is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce various tautomeric forms of indazoles. acs.org

Reductive cyclization methods are also widely used. The Cadogan reductive cyclization, for example, uses tri-n-butylphosphine to promote the cyclization of ortho-imino-nitrobenzene substrates, which are generated in situ from the condensation of ortho-nitrobenzaldehydes and amines. organic-chemistry.org This one-pot method is operationally simple and provides access to a variety of substituted 2H-indazoles under mild conditions. organic-chemistry.org Similarly, SnCl₂·2H₂O has been used to promote the cyclization of 2-nitrobenzylamines to form 2-aryl-2H-indazoles. thieme-connect.com

Other notable methods include the [3+2] cycloaddition of diazo compounds with arynes, providing a direct route to substituted indazoles. organic-chemistry.org The starting diazo compounds can be generated in situ from N-tosylhydrazones. organic-chemistry.org Additionally, 2-haloacetophenones can undergo a CuO-catalyzed amination with methyl hydrazine (B178648), followed by intramolecular dehydration-cyclization to yield 1H-indazoles. chemicalbook.com

Table 1: Selected Cyclization Strategies for Indazole Scaffold Construction

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Arylhydrazones | Electrochemical Radical Cyclization | Electrochemical anodic oxidation | 1H-Indazoles | rsc.org |

| 2-Aminomethyl-phenylamines | N-N Bond-Forming Oxidative Cyclization | H₂O₂, Na₂WO₄·2H₂O | 1H-, 2H-, and 3H-Indazoles | acs.org |

| o-Nitrobenzaldehydes and Amines | Condensation/Cadogan Reductive Cyclization | Tri-n-butylphosphine | 2H-Indazoles | organic-chemistry.org |

| 2-Nitrobenzylamines | Reductive Cyclization | SnCl₂·2H₂O | 2H-Indazoles | thieme-connect.com |

| N-Tosylhydrazones and Arynes | 1,3-Dipolar Cycloaddition | - | 3-Substituted Indazoles | organic-chemistry.org |

| 2-Fluorobenzonitriles | SNAr/Cyclization | Hydrazine Hydrate (B1144303) | 3-Aminoindazoles | chemicalbook.comnih.gov |

A significant challenge in indazole chemistry is controlling the regioselectivity of substitution, particularly on the nitrogen atoms of the pyrazole ring, which leads to either 1H- or 2H-indazole isomers. The 1H-tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.gov The outcome of N-alkylation or N-arylation often depends on reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govresearchgate.net

For instance, N-alkylation of the indazole scaffold can be directed towards the N-1 position by using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govd-nb.info This system shows high N-1 selectivity for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide. nih.govd-nb.info Conversely, the use of certain substituents on the indazole ring can direct alkylation to the N-2 position. nih.gov Indazoles with electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position exhibit excellent N-2 regioselectivity. nih.govd-nb.info

Kinetic versus thermodynamic control is a key factor. N-2 alkylation is often favored under kinetic control, as the N-2 lone pair is considered more sterically accessible. researchgate.net Thermodynamic conditions, however, tend to yield the more stable N-1 substituted product. researchgate.net Regioselective synthesis can also be achieved by incorporating the desired N-substituent before the cyclization step, for example, by using an N-substituted hydrazine in the ring-forming reaction. nih.govd-nb.info

Functionalization of the Methylamine (B109427) Moiety

To synthesize (1H-Indazol-3-yl)-methyl-amine, a primary amine or a suitable precursor must be introduced at the C-3 position of the indazole core, followed by potential derivatization.

Directly installing an amine group at the C-3 position is a key transformation. A highly effective method involves the reaction of 2-fluorobenzonitriles with hydrazine hydrate. chemicalbook.comnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization to directly afford 3-aminoindazoles. nih.gov For example, 5-bromo-2-fluorobenzonitrile (B68940) reacts with hydrazine hydrate upon refluxing to give 5-bromo-1H-indazol-3-amine in high yield. nih.gov

Other strategies for C-3 functionalization include palladium-catalyzed amination reactions. researchgate.net While direct C-H amination at the C-3 position can be challenging, methods involving intramolecular C-H amination of pre-functionalized substrates have been developed. acs.org For instance, a silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones provides a route to 1H-indazoles with various substituents at the 3-position. acs.org The functionalization of indazole at the C-3 position can also be achieved through halogenation, particularly iodination or bromination, followed by a subsequent coupling reaction with an amine source. chim.it

Once the 3-aminoindazole is formed, the primary amine can be selectively derivatized to introduce the methyl group or other functionalities. Standard amine chemistry can be applied, but care must be taken to avoid competing reactions at the ring nitrogens.

A common strategy is acylation followed by reduction. For example, the 3-amino group can be acylated, and this amide can then be further modified. In one study, 5-substituted-1H-indazol-3-amines were acylated with chloroacetic anhydride (B1165640) under basic conditions. nih.gov The resulting intermediate was then coupled with various thiophenols or piperazines to generate a library of derivatives. nih.gov To obtain the target this compound, a similar strategy could involve N-formylation or N-acetylation of the 3-amino group, followed by reduction of the amide carbonyl using a reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, direct N-alkylation of the 3-amino group could be attempted, though this might lead to over-alkylation or competing alkylation at the ring nitrogens. Reductive amination, involving the reaction of 3-aminoindazole with formaldehyde (B43269) followed by reduction with a reagent like sodium borohydride, would be a direct method to introduce the methyl group.

Catalyst Systems and Reaction Conditions in Indazole Synthesis Research

Catalysis is central to many modern synthetic routes for indazoles, enabling reactions under milder conditions, with higher efficiency and greater selectivity. researchgate.net Transition metals, particularly palladium, copper, rhodium, and cobalt, are extensively used. researchgate.netnih.govacs.org

Palladium catalysts, such as PdCl₂(dppf)₂ and Pd(PPh₃)₄, are instrumental in cross-coupling reactions like the Suzuki reaction to functionalize the indazole core and in amination reactions. nih.govmdpi.com Copper catalysts play a key role in both C-N and N-N bond formation. researchgate.net For example, copper(I) bromide (CuBr) has been used in combination with zinc(II) triflate (Zn(OTf)₂) for the one-pot synthesis of substituted 2H-indazoles. rsc.org Copper(I)-catalyzed intramolecular amination is another important method for ring closure. nih.gov

Rhodium(III) and Cobalt(III) catalysts have been developed for C-H bond functionalization cascades. nih.govacs.org These catalysts enable the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization to form N-aryl-2H-indazoles. acs.org More cost-effective cobalt catalysts have been developed as an alternative to expensive rhodium systems. nih.gov

Even simple reagents like molecular iodine can act as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate, with DMSO being the preferred solvent. sphinxsai.com Silver(I) salts have been employed to mediate intramolecular oxidative C-H amination to form the indazole ring. acs.org

Table 2: Catalyst Systems in Indazole Synthesis

| Catalyst System | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Palladium (e.g., PdCl₂(dppf)₂, Pd(PPh₃)₄) | Suzuki Coupling, Amination | Cs₂CO₃ base, 1,4-dioxane/H₂O, 90 °C | nih.govmdpi.com |

| Copper (e.g., CuBr, Cu(OAc)₂, CuI) | Cyclization, Amination, N-N Bond Formation | Various, e.g., with Zn(OTf)₂ co-catalyst or as sole catalyst | researchgate.netrsc.org |

| Rhodium (e.g., (Cp*RhCl₂)₂) | C-H Functionalization/Cyclization | AgSbF₆ additive, Dioxane solvent | acs.org |

| Cobalt (e.g., Cationic Co(III) complex) | C-H Functionalization/Cyclization | AcOH additive, THF solvent | nih.gov |

| Silver (e.g., AgNTf₂) | Intramolecular Oxidative C-H Amination | Cu(OAc)₂ co-oxidant, 1,2-dichloroethane, 80 °C | acs.org |

| Molecular Iodine (I₂) | Cyclization | DMSO solvent, Room Temperature | sphinxsai.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical focus of modern chemical research, aiming to reduce environmental impact and enhance safety. ijprt.orgijprt.org These principles provide a framework for designing more sustainable and efficient synthetic routes. royalsocietypublishing.orgdiva-portal.org While specific literature detailing green synthesis protocols exclusively for this compound is nascent, the extensive research into greener methods for the indazole scaffold offers a clear blueprint for its sustainable production. bohrium.com Key strategies include the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. ijprt.orgacs.org

The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals, are paramount. royalsocietypublishing.orgacs.org For instance, traditional syntheses of indazoles often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents that generate significant waste. ajrconline.org Green approaches seek to overcome these limitations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering a significant improvement over conventional heating methods. ajrconline.orgajrconline.org For the synthesis of the indazole core, microwave assistance can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ajrconline.orgajrconline.org This technique provides rapid and uniform heating directly to the reacting molecules, which can enhance reaction rates and minimize the formation of byproducts. ijprt.orgrasayanjournal.co.in The application of microwave heating to the cyclization of hydrazone precursors, a common route to indazoles, has proven to be a highly efficient and eco-friendly method. ajrconline.orgajrconline.org

Sustainable Solvents and Catalysts: The choice of solvent is a major contributor to the environmental footprint of a chemical process, as solvents often constitute the bulk of the material used. royalsocietypublishing.org Green chemistry encourages the use of safer, non-toxic, and recyclable solvents. royalsocietypublishing.org Water, often termed the "primordial solvent," is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Research has demonstrated successful palladium-catalyzed direct arylation of 1H-indazoles "on water," a method that is both environmentally and economically attractive. mdpi.com Polyethylene (B3416737) glycols (PEGs) have also been used as a green solvent medium for the synthesis of indazole derivatives, facilitating the use of recyclable heterogeneous catalysts. royalsocietypublishing.orgacs.org

The development of efficient and recyclable catalysts is another cornerstone of green indazole synthesis. bohrium.com Heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offer advantages over their homogeneous counterparts as they can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Ligand-free and base-free reaction conditions further enhance the green credentials of these synthetic methodologies. acs.org

Photochemical Methods: Photochemical strategies represent an environmentally benign route to indazole scaffolds. nih.gov Light-initiated reactions can proceed under mild conditions without the need for thermal energy input, aligning with the green principle of energy efficiency. diva-portal.orgnih.gov For example, a photoinitiated demethylation-aromatization strategy has been reported for the efficient synthesis of 2H-indazole scaffolds, showcasing excellent substrate compatibility. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable. For example, a potential green route could involve the microwave-assisted cyclization of a suitable precursor in an aqueous medium, followed by a catalytic amination step using a recyclable, solid-supported catalyst. This approach would minimize waste, reduce energy consumption, and avoid the use of hazardous materials, embodying the core objectives of green chemistry.

Interactive Data Table: Comparison of Conventional vs. Green Synthetic Methods for Indazole Synthesis

The following table summarizes and compares key parameters for conventional and green synthetic approaches to the indazole core, based on findings from various studies.

| Parameter | Conventional Method | Green Method (Microwave-Assisted) ajrconline.org | Green Method (Catalytic, "On Water") mdpi.com | Green Method (Catalytic, PEG-400) acs.org |

| Reaction Time | Often several hours | Minutes | 16 hours | 12 hours |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Conventional heating | Conventional heating |

| Solvent | Often toxic organic solvents (e.g., DMF, Dioxane) | Often solvent-free or green solvents | Water | PEG-400 |

| Catalyst | Often stoichiometric reagents or homogeneous catalysts | Can be catalyst-free or use recyclable catalysts | Recyclable Palladium catalyst (Pd(OAc)₂) | Recyclable heterogeneous nanocatalyst (CuO@C) |

| Yield | Variable, often lower | Good to excellent | Moderate to good | Good to excellent |

| Waste Generation | High (E-factor) | Low | Reduced | Reduced, catalyst is recyclable |

| Safety | Use of hazardous reagents and solvents | Reduced hazard | Improved safety (water as solvent) | Improved safety |

Chemical Reactivity and Derivatization Strategies for Research Probes

Electrophilic Aromatic Substitution Reactions of the Indazole Nucleus

The indazole ring is an aromatic heterocyclic system that undergoes electrophilic substitution. The position of substitution on the carbocyclic part of the indazole ring is influenced by the existing substituents and the electronic properties of the bicyclic system. The 1H-indazole tautomer is generally the most thermodynamically stable form. researchgate.netchemicalbook.com

Electrophilic substitution reactions on the indazole core, such as halogenation and nitration, are fundamental for introducing new functional groups. chemicalbook.com

Halogenation: The regioselective introduction of a halogen at the C3-position is a common strategy to prepare for further functionalization, such as cross-coupling reactions. chim.it For instance, N-bromosuccinimide (NBS) is widely used for regioselective bromination at the C3-position of the indazole system. chim.it Iodination can also be achieved at the C3-position using iodine under basic conditions. chim.it However, for a compound already substituted at C3, like (1H-Indazol-3-yl)-methyl-amine, electrophilic attack will be directed to the benzo-ring. The positions most susceptible to attack are typically C5 and C7, depending on reaction conditions and the directing influence of the C3-substituent and the pyrazole (B372694) ring. For example, direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved, providing a handle for subsequent modifications. rsc.org

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can also be applied to the indazole nucleus, typically yielding a mixture of isomers. The precise regioselectivity depends heavily on the reaction conditions and any existing substituents on the ring.

The reactivity of the indazole nucleus in electrophilic substitutions is summarized below:

| Reaction Type | Reagent Example | Typical Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | C3 (if unsubstituted), C5, C7 |

| Iodination | I₂ / KOH | C3 (if unsubstituted) |

| Chlorination | Sodium hypochlorite | C3 (if unsubstituted) |

Nucleophilic Reactivity of the Methylamine (B109427) Side Chain

The primary amine of the methylamine group at the C3-position is a potent nucleophile. This allows for a wide array of derivatization strategies to modify the compound's properties. The reactivity of this side chain is characteristic of primary amines and includes acylation, alkylation, and formation of ureas and sulfonamides. A material safety data sheet for the hydrochloride salt of the compound notes its incompatibility with acids, acid chlorides, acid anhydrides, and oxidizing agents, which points towards the reactivity of the amine group. capotchem.cn

Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides in the presence of a base to form stable amide derivatives. This is a common strategy in medicinal chemistry to introduce a variety of functional groups.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to secondary or tertiary amines, although controlling the degree of alkylation can be challenging and may result in over-alkylation.

Reductive Amination: The primary amine can be used in reductive amination protocols with aldehydes or ketones to generate more complex secondary or tertiary amine derivatives.

Formation of Ureas and Sulfonamides: Reactions with isocyanates or sulfonyl chlorides yield the corresponding ureas and sulfonamides, which are important functional groups in many pharmacologically active molecules.

These reactions highlight the utility of the methylamine side chain as a handle for diversification.

Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds like indazole, enabling the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net These methods are crucial for building molecular complexity and are widely used in the synthesis of pharmaceutical agents. researchgate.netnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for creating biaryl structures and has been extensively applied to the indazole scaffold. nih.govmdpi.com

To utilize Suzuki-Miyaura coupling, a halogenated indazole precursor is typically required. For example, 3-iodo-1H-indazole can be coupled with various organoboronic acids to achieve C3-functionalization. mdpi.com Similarly, 5-bromo-1H-indazol-3-amine has been used as a starting material, where the bromine at the C5-position is selectively coupled with boronic acid esters before further modification of the amine group. nih.gov The reaction generally shows good functional group tolerance and can be performed under mild conditions. libretexts.orgmdpi.com

A study on the Suzuki-Miyaura cross-coupling of unprotected haloindazoles highlighted that while challenging, the reaction can proceed in good to excellent yields with the right choice of catalyst and conditions, such as using SPhos or XPhos as ligands. nih.gov Another report detailed the successful Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with various boronic acids. rsc.org

Table of Representative Suzuki-Miyaura Reactions on the Indazole Core:

| Indazole Substrate | Coupling Partner | Catalyst System | Base | Yield | Reference |

| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | High | mdpi.com |

| 6-Chloroindazole | Phenylboronic acid | SPhos-based precatalyst | K₃PO₄ | 85% | nih.gov |

| 5-Bromo-1H-indazol-3-amine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 75-80% | nih.gov |

| 7-Bromo-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 82% | rsc.org |

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in diversifying the indazole scaffold. These include Negishi, Stille, and Buchwald-Hartwig reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. It has been used for the C3-arylation of N-protected indazoles. The process starts with a regioselective zincation at the C3-position, followed by the palladium-catalyzed cross-coupling with aryl iodides, yielding the desired products in good yields. chim.itcore.ac.uk

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It has been used to synthesize N-arylamines from haloindazoles, demonstrating its utility in creating complex amine-containing structures. nih.gov

Sonogashira and Heck Couplings: While less specific data is available for "this compound," these reactions are standard tools for introducing alkyne and alkene functionalities, respectively, onto halogenated heterocyclic systems and are applicable to the indazole core. thieme.de

Strategies for Late-Stage Functionalization in Academic Synthesis

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. This is a highly sought-after strategy in drug discovery as it allows for the rapid generation of analogues from a common advanced intermediate. For the indazole scaffold, C-H activation has emerged as a powerful LSF tool. researchgate.netnih.govrsc.org

Transition-metal catalysis, particularly with rhodium and palladium, has enabled the direct functionalization of C-H bonds on the indazole ring system. nih.govrsc.org These reactions often rely on a directing group to control regioselectivity. The nitrogen atoms of the pyrazole ring can act as directing groups to guide the catalyst to specific C-H bonds, often at the C7 position of 1H-indazoles or the C3 position of 2H-indazoles. researchgate.netresearchgate.net

Recent advances include:

Rhodium(III)-catalyzed C-H activation: This has been used for the synthesis of functionalized 1H-indazoles through C-H/C-H cross-coupling of aldehyde phenylhydrazones. rsc.org Other rhodium-catalyzed processes enable the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov

Manganese(I)-catalyzed C-H alkenylation: A method for the ortho-C–H alkenylation of 2-arylindazoles has been developed, which is applicable to the LSF of complex molecules. rsc.org

Electrochemical methods: The electrochemical synthesis of 1H-indazole N-oxides has been reported, which can then undergo various divergent C-H functionalization reactions, demonstrating a potent strategy for creating diverse indazole derivatives. nih.gov

These modern synthetic methods provide efficient and atom-economical pathways to access novel and structurally diverse indazole-based compounds. nih.gov

Structure Activity Relationship Sar Principles and Scaffold Design in Preclinical Research

Conformational Analysis of the (1H-Indazol-3-yl)-methyl-amine Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For the this compound scaffold, conformational analysis is critical to understanding how it interacts with biological targets. The indazole ring itself exists in tautomeric forms, with the 1H-indazole tautomer generally being more stable than the 2H-indazole form. researchgate.netaustinpublishinggroup.com This stability is a crucial starting point for molecular design, as it dictates the primary geometry and hydrogen bonding patterns of the core scaffold.

The key flexible element is the bond between the indazole C3 position and the methylamine (B109427) side chain. The rotational freedom around this bond allows the amine group to adopt various spatial orientations relative to the bicyclic ring system. The preferred conformation is influenced by several factors, including intramolecular hydrogen bonding, steric hindrance from other substituents, and interactions with the surrounding solvent environment. austinpublishinggroup.com For instance, NOESY NMR spectroscopy studies on related structures have shown that the conformation can differ significantly between a non-polar solvent like chloroform (B151607) and a polar one like DMSO, which disrupts internal hydrogen bonds. austinpublishinggroup.com Computational methods, such as DFT calculations and molecular dynamics simulations, are frequently employed to map the potential energy surface and identify low-energy, populated conformations that are most likely to be biologically relevant. beilstein-journals.org Understanding these conformational preferences is fundamental for aligning the pharmacophoric features of the scaffold with the binding site of a target protein.

Impact of Substituent Effects on Molecular Interactions

The modification of the this compound scaffold with various substituents is a cornerstone of SAR studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents profoundly influence the molecule's electronic and steric properties, which in turn dictate its molecular interactions. nih.govnih.gov

Substituents on the indazole ring can modulate the scaffold's interaction with a target protein in several ways:

Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). The positioning of these is critical for activity in many cases, such as in kinase inhibitors where they interact with the hinge region of the ATP-binding site. nih.gov Adding electron-withdrawing groups to the ring can increase the acidity of the N-H proton, strengthening its donation potential, while electron-donating groups can enhance the acceptor strength of the N2 nitrogen. nih.govnih.gov

Hydrophobic and van der Waals Interactions: Attaching lipophilic groups (e.g., alkyl, aryl) to the benzene (B151609) portion of the indazole ring can enhance binding affinity through interactions with hydrophobic pockets in the target protein. SAR studies on IDO1 inhibitors demonstrated that substituents at the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity by engaging with hydrophobic pockets. nih.gov

Steric Effects: The size and shape of substituents can provide steric hindrance or guidance, promoting a specific binding mode or improving selectivity by preventing binding to off-targets.

Modifications to the methylamine side chain are equally important. For example, in the development of GSK-3β inhibitors based on an 1H-indazole-3-carboxamide core, it was found that the basicity of a piperidine (B6355638) nitrogen on the side chain, coupled with lipophilicity, was likely responsible for undesired hERG channel interactions. nih.gov Introducing more polar substituents with lower pKa values successfully mitigated this liability while retaining potent GSK-3β inhibition. nih.gov

The following interactive table summarizes key research findings on substituent effects in indazole-based compounds.

Rational Design Principles for Indazole-Based Chemical Probes

Rational, or structure-based, design leverages knowledge of a biological target's three-dimensional structure to create specific and potent ligands. The indazole scaffold is frequently used in this approach to develop chemical probes—highly selective small molecules used to study the function of proteins in a physiological context. purdue.edu

A key principle in designing indazole-based probes is its use as a "hinge-binder" in protein kinase inhibitors. The N1-H and N2 atoms of the indazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. nih.govnih.gov From this anchor point, rational design is used to extend other parts of the molecule to exploit additional interactions and achieve high selectivity. For example, in the design of covalent inhibitors for MAP2K7, an indazole-based arylacylamide scaffold was identified. nih.gov Structure-based optimization then focused on enabling a key cation−π interaction and employing an electrophilic moiety to endow the optimized compound with markedly higher potency and selectivity. nih.gov

Another successful design principle involves using the indazole scaffold to position functional groups that can interact with specific residues or allosteric sites. In the development of probes for histone deacetylases (HDACs), fragment-based screening and bioisosterism strategies led to the design of novel indazole derivatives with potent inhibitory activities against specific HDAC isoforms. researchgate.net This demonstrates the utility of the indazole core in creating a diverse library of compounds where peripheral modifications lead to highly specific biological effects.

Scaffold Hopping and Bioisosteric Replacement Strategies in Indazole Research

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel chemotypes, improve compound properties, and circumvent existing intellectual property. oup.com The indazole ring is a prominent player in both of these approaches.

Scaffold hopping involves replacing a central molecular core with a structurally different one while maintaining the original pharmacophoric geometry and biological activity. oup.com The indazole scaffold has proven to be a successful "hop" from other heterocyclic cores, particularly indole. For example, researchers successfully developed dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 by hopping from a known indole-based scaffold to a novel N2-substituted, indazole-3-carboxylic acid framework. rsc.org This strategy yielded compounds with an improved dual-inhibitory profile.

Bioisosteric replacement is the substitution of one atom or group with another that possesses similar physical or chemical properties, leading to a molecule with similar biological activity. pharmablock.com The indazole ring is considered a classic bioisostere for several other groups:

Indole: The indazole ring is a common bioisostere for indole, as both are bicyclic aromatic systems with a hydrogen bond donor. Unlike indole, indazole also possesses a nitrogen atom that can act as a hydrogen bond acceptor, which can provide improved affinity for some targets. pharmablock.com

Phenol: Indazole can serve as a bioisostere for phenol. Heterocyclic bioisosteres like indazole tend to be less susceptible to phase I and II metabolism compared to phenol, often leading to improved pharmacokinetic profiles. pharmablock.com

These strategies highlight the versatility of the indazole system, allowing chemists to explore new chemical space and optimize drug-like properties by either replacing the core entirely or substituting key functional groups.

The following interactive table provides examples of these strategies in indazole research.

Molecular Mechanisms of Biological Interaction in in Vitro and Preclinical Models

Modulation of Cellular Pathways by Indazole Derivatives in Research Models

Indazole compounds have been shown to exert significant influence over cellular signaling pathways that are central to the control of cell fate, including apoptosis and cell cycle progression.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. umaryland.edu Several indazole derivatives have been identified as potent inducers of apoptosis in various cancer cell lines. researchgate.netmdpi.comresearchgate.net For instance, certain novel indazole derivatives have been shown to enhance apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in hepatocellular carcinoma cells. oncotarget.com This process often involves the activation of key executioner proteins such as caspases. researchgate.netoncotarget.comscispace.com

Studies have demonstrated that treatment with specific indazole compounds leads to the cleavage and activation of caspase-3, a key mediator of apoptosis. researchgate.netscispace.com One derivative, compound 2f, was found to promote apoptosis in 4T1 breast cancer cells dose-dependently. researchgate.net Similarly, compound 6o was observed to induce late-stage apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. mdpi.comresearchgate.net In a different context, the indazole derivative AMI was found to protect against apoptosis in a cellular model of Parkinson's disease by alleviating the cell death induced by the neurotoxin MPP+. frontiersin.org

Table 1: Research Findings on Indazole Derivatives and Apoptosis

| Compound/Derivative | Cell Line | Key Findings | Source(s) |

|---|---|---|---|

| Indazole derivatives 3c and 3f | HCT116 (colorectal) | Induced cell apoptosis. | nih.gov |

| TRT-0029 and TRT-0173 | Huh7 (hepatocellular) | Enhanced TRAIL-induced apoptosis; involved caspase signaling. | oncotarget.com |

| Compound 2f | 4T1 (breast cancer) | Promoted apoptosis, associated with upregulation of cleaved caspase-3. | researchgate.net |

| Suprafenacine (SRF) | Cancer cells | Caused cell death via a mitochondria-mediated apoptotic pathway involving caspase-3 activation. | scispace.com |

| Compound 6o | K562 (leukemia) | Induced dose-dependent apoptosis, with a notable effect on late apoptosis. | mdpi.comresearchgate.net |

| AMI (6-amino-1-methyl-indazole) | SH-SY5Y (neuroblastoma) | Alleviated MPP+-induced apoptosis. | frontiersin.org |

The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to uncontrolled proliferation. Indazole derivatives have been found to interfere with this process, causing cell cycle arrest at different phases. scispace.comrsc.org For example, the indazole-hydrazide agent Suprafenacine and derivatives 3c and 3f were shown to arrest cancer cells in the G2/M phase of the cell cycle. scispace.comnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting their division. nih.gov In another study, compound 36, an N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also demonstrated suppressive activity in HCT116 cells related to G2/M arrest. rsc.org In contrast, compound 6o was found to arrest K562 leukemia cells in the G0/G1 phase, indicating that different indazole structures can impact distinct checkpoints in the cell cycle. mdpi.comsemanticscholar.org

Table 2: Research Findings on Indazole Derivatives and Cell Cycle Regulation

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Source(s) |

|---|---|---|---|

| Derivatives 3c and 3f | HCT116 (colorectal) | Arrested cells in G2/M phase. | nih.gov |

| Compound 36 | HCT116 (colorectal) | Activity related to G2/M cell cycle arrest. | rsc.org |

| Suprafenacine (SRF) | Cancer cells | Led to G2/M cell cycle arrest. | scispace.com |

| Compound 6o | K562 (leukemia) | Arrested the cell cycle in G0/G1 phase. | mdpi.comsemanticscholar.org |

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak) members. umaryland.edubiomolther.org The balance between these opposing factions determines a cell's susceptibility to apoptotic stimuli. researchgate.net Indazole derivatives have been shown to modulate this balance, often by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones. researchgate.netmdpi.com

For example, the anti-cancer effect of compound 2f was linked to the downregulation of Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.net Similarly, compound 6o was found to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein Bax. mdpi.com Research has also focused on developing indazole-based compounds that can dually inhibit both Bcl-2 and Mcl-1, another anti-apoptotic protein whose upregulation is a known resistance mechanism to Bcl-2 selective inhibitors. umaryland.eduresearchgate.net This polypharmacology approach aims to create more robust anti-cancer agents that can overcome such resistance. umaryland.edu

Table 3: Research Findings on Indazole Derivatives and Bcl-2 Family Interaction

| Compound/Derivative | Key Findings | Source(s) |

|---|---|---|

| Compound 2f | Downregulated Bcl-2 and upregulated Bax in 4T1 cells. | researchgate.net |

| Suprafenacine (SRF) | Cell death was preceded by JNK-mediated phosphorylation of Bcl-2 and Bad. | scispace.com |

| Indazole-based inhibitors | Potent dual MCL-1/BCL-2 inhibitors were developed to overcome resistance. | umaryland.eduresearchgate.net |

| Compound 6o | Reduced anti-apoptotic Bcl-2 and increased pro-apoptotic Bax levels in K562 cells. | mdpi.com |

The p53 tumor suppressor protein, often called the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. mdpi.com The activity of p53 is tightly controlled by its negative regulator, MDM2 (murine double minute 2), which targets p53 for degradation. umaryland.edumdpi.com In many cancers, this interaction is disrupted, leading to the inactivation of p53. Disrupting the p53-MDM2 interaction to reactivate p53 is a promising anti-cancer strategy. mdpi.com

Certain indazole derivatives have been investigated for their ability to modulate this critical pathway. mdpi.com One study confirmed that compound 6o could potentially inhibit the p53/MDM2 pathway. mdpi.comsemanticscholar.org Western blot analysis showed that treatment with compound 6o led to an upregulation of p53 protein levels and a corresponding reduction in the expression of MDM2 protein in K562 cells. mdpi.comsemanticscholar.org This disruption of the negative feedback loop leads to an accumulation of p53, which in turn can trigger the transcription of apoptosis-related genes and inhibit tumor growth. mdpi.com

Hinge-Region Binding Fragment Analysis for Kinase Targets

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is frequently implicated in diseases like cancer. nih.govgoogle.com Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A key feature of this site is the "hinge region," which forms hydrogen bonds with the adenine (B156593) moiety of ATP. The indazole scaffold has been identified as a highly effective "hinge-binding fragment". mdpi.comnih.gov

The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binder. mdpi.comnih.gov In the case of the drug Linifanib, this moiety binds effectively with the hinge region of tyrosine kinase. mdpi.comnih.gov Docking studies and crystal structures have confirmed this binding mode for various indazole derivatives across different kinase targets. For instance, an indazole amide was shown to orient toward the hinge region of ROCK1 kinase, forming two critical hydrogen bonds. acs.org Similarly, studies on G protein-coupled receptor kinase 2 (GRK2) inhibitors revealed that indazole-containing hybrids form stronger interactions with the kinase hinge compared to other chemical warheads. nih.gov This potent interaction with the hinge region is a primary reason for the broad utility of the indazole scaffold in the design of kinase inhibitors. nih.govchim.it

Allosteric Modulation Studies of Indazole-Derived Compounds

In addition to directly competing for active sites, some drugs function as allosteric modulators, binding to a site on a protein distinct from the primary active site to change the protein's conformation and activity. Indazole derivatives have also been successfully developed as allosteric modulators for certain receptors.

Significant research has been conducted on indazole bioisosteres as negative allosteric modulators (NAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. nih.govacs.orgnih.gov These compounds, designed as alternatives to phenol-containing modulators, show high affinity for the GluN2B subunit and demonstrate inhibitory activity without the metabolic liabilities of their predecessors. acs.orgnih.gov Furthermore, a patent has described indazole and azaindazole compounds that act as positive allosteric modulators (PAMs), or potentiators, of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), indicating their potential use in treating neurological disorders associated with glutamate dysfunction. wipo.int

Protein-Ligand Interaction Research via In Vitro Binding Assays

No publically available research data was found for in vitro binding assays of (1H-Indazol-3-yl)-methyl-amine.

Computational Chemistry and Theoretical Studies of 1h Indazol 3 Yl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. While specific DFT studies focusing exclusively on (1H-Indazol-3-yl)-methyl-amine are not extensively available in the public literature, research on closely related indazole derivatives provides a strong framework for understanding its properties. researchgate.netnih.gov

DFT calculations are frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a larger gap implies higher stability and lower reactivity. nih.gov For instance, DFT studies on N-alkylated indazole-3-carboxamides have been used to calculate this gap to understand their relative stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-rich (electrophilic). This information is crucial for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. researchgate.net

Theoretical calculations have also been used to predict NMR chemical shifts for indazole derivatives, which can provide a sound basis for experimental observations and aid in structural elucidation. nih.gov Studies on the tautomeric equilibrium of the indazole ring show that the 1H-tautomer is generally more stable than the 2H-tautomer, a finding supported by both theoretical calculations and experimental data. jmchemsci.com

Table 1: Representative Calculated Electronic Properties for Indazole Derivatives from DFT Studies Note: This table presents typical data from studies on related indazole derivatives to illustrate the outputs of quantum chemical calculations. Specific values for this compound are not available in the cited literature.

| Property | Description | Representative Value/Finding | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Calculations show charge transfer occurs within the molecule. | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Calculations show charge transfer occurs within the molecule. | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Larger gaps suggest higher stability. DFT calculations for some indazole derivatives identified those with the most substantial energy gaps. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify electrophilic and nucleophilic sites. | Used to determine active sites for molecular interactions. | researchgate.net |

| Tautomeric Stability | Relative energy of different tautomers (e.g., 1H vs. 2H-indazole). | The 1H-tautomer is generally calculated to be more stable. | jmchemsci.com |

| Calculated NMR Shifts | Theoretical prediction of 1H and 13C NMR chemical shifts. | GIAO/B3LYP/6-311++G(d,p) level calculations provide a sound basis for experimental NMR observations. | nih.gov |

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to model the interaction between a small molecule ligand and a protein target. For indazole derivatives, docking studies have been instrumental in understanding their mechanism of action against various biological targets, including protein kinases, which are often implicated in cancer. researchgate.netmdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The indazole derivative is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often reported in kcal/mol. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of many protein kinases. nih.govmdpi.com

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Table 2: Representative Findings from Molecular Docking Studies of Indazole Derivatives Note: This table summarizes typical results from docking studies on various indazole derivatives to illustrate the methodology and findings. Studies specifically on this compound are not detailed in the provided results.

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Significance | Reference |

| DNA Gyrase (1KZN) | Not specified | Not specified | Compounds showed excellent bonding mode of interactions with the active site. | jmchemsci.com |

| VEGFR | Glu70, Cys104, Glu102 | -14.08 (for a designed molecule) | Docking revealed pi-alkyl bonds and important H-bonds contributing to binding. | researchgate.net |

| IDO1 | Ferrous ion of heme, hydrophobic pockets | Not specified | The 1H-indazole motif was identified as a key pharmacophore for IDO1 inhibition. | mdpi.com |

In Silico ADME Prediction and Optimization for Research Compound Design

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. In silico ADME prediction models are used early in the drug discovery process to identify candidates with favorable pharmacokinetic profiles and to guide the optimization of lead compounds. These models use the chemical structure of a molecule to predict various physicochemical and pharmacokinetic properties.

For indazole derivatives, in silico tools are used to assess properties governed by Lipinski's "Rule of Five," which predicts the druglikeness of a compound based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other parameters, such as the number of rotatable bonds, polar surface area (PSA), and aqueous solubility, are also commonly evaluated. For instance, in silico ADME predictions have been performed for novel indazole derivatives to assess their potential as drug candidates. dntb.gov.ua

Table 3: Common In Silico ADME Parameters Predicted for Indazole Derivatives Note: This table lists key ADME parameters and their general significance in drug design, based on studies of various indazole compounds.

| ADME Parameter | Description | Importance in Drug Design | Reference |

| Molecular Weight (MW) | The mass of one mole of the substance. | Generally < 500 g/mol for good oral absorption (Lipinski's Rule). | dntb.gov.ua |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity; generally < 5 for good absorption (Lipinski's Rule). | dntb.gov.ua |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | Generally < 5 for good oral absorption (Lipinski's Rule). | dntb.gov.ua |

| Hydrogen Bond Acceptors | Number of N and O atoms. | Generally < 10 for good oral absorption (Lipinski's Rule). | dntb.gov.ua |

| Rotatable Bonds | Number of bonds that allow free rotation. | Influences conformational flexibility and bioavailability; generally < 10. | dntb.gov.ua |

| Synthetic Accessibility | A score indicating the ease of synthesizing the molecule. | Helps prioritize compounds that can be readily synthesized for testing. | dntb.gov.ua |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Numerous QSAR studies have been conducted on indazole derivatives for a variety of biological targets. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of indazoles with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a combination of these descriptors with the observed activity.

The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high r² value indicates a good fit of the model to the training data, while a high q² value indicates good predictive ability. For example, 2D and 3D-QSAR models for indazole derivatives as anticancer agents have been developed with robust predictive accuracy, highlighting key structural features that influence their biological activity.

Table 4: Representative Statistical Results from a 2D-QSAR Study of Indazole Derivatives Note: This table presents typical statistical validation parameters from a QSAR study on indazole derivatives to illustrate the robustness of such models.

| Statistical Parameter | Description | Representative Value | Significance |

| r² (Correlation Coefficient) | Measures how well the regression model fits the observed data. | > 0.6 | A value closer to 1.0 indicates a better fit. |

| q² (Cross-validated r²) | Measures the predictive power of the model, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 | A higher value indicates better internal predictivity. |

| pred_r² (External r²) | Measures the predictive power of the model on an external test set of compounds. | > 0.5 | A higher value indicates better external predictivity. |

| F-test (Fischer's value) | A statistical test to assess the overall significance of the regression model. | High value with low p-value | Indicates a statistically significant relationship between descriptors and activity. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (1H-Indazol-3-yl)-methyl-amine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of indazole derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the indazole core. For instance, in related 1-substituted-1H-indazole-3-carboxylates, the proton at position 4 often appears as a doublet around δ 8.3 ppm. nih.gov The methyl protons of the methyl-amine group would be expected to resonate as a singlet further upfield, with its exact chemical shift influenced by the solvent and the electronic nature of the rest of the molecule. The methylene (B1212753) protons adjacent to the amino group would also exhibit a characteristic signal, likely a singlet or a multiplet depending on coupling interactions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the indazole ring typically resonate in the aromatic region of the spectrum (δ 110-145 ppm). rsc.orgjmchemsci.com The chemical shift of the C3 carbon is particularly diagnostic and can help distinguish between 1H and 2H-indazole tautomers; in 1H-tazomers, it appears around 132-133 ppm, while in 2H-tazomers, it is found at approximately 123-124 ppm. jmchemsci.com The methyl carbon of the methyl-amine group would appear in the aliphatic region, generally below δ 40 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives This table presents a generalized view of expected chemical shifts based on data from various indazole derivatives. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indazole H4 | 7.50 - 8.30 (doublet) | 120.0 - 125.0 |

| Indazole H5 | 7.10 - 7.60 (multiplet) | 120.0 - 128.0 |

| Indazole H6 | 7.00 - 7.50 (multiplet) | 120.0 - 128.0 |

| Indazole H7 | 7.60 - 7.80 (doublet) | 110.0 - 115.0 |

| Methylene (-CH₂-) | ~3.5 - 4.5 (singlet/multiplet) | ~40 - 50 |

| Methyl (-CH₃) | ~2.5 - 3.5 (singlet) | ~30 - 40 |

| Indazole C3 | - | 135.0 - 145.0 |

| Indazole C3a | - | 138.0 - 142.0 |

| Indazole C7a | - | 120.0 - 125.0 |

Data compiled from various sources on substituted indazoles. nih.govrsc.orgjmchemsci.com

High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which is a critical step in confirming the identity of a newly synthesized compound. nih.govbeilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of the methyl-amine side chain or cleavage of the indazole ring. For example, the fragmentation of methylamine (B109427) itself shows a prominent molecular ion peak at m/z 31. docbrown.info In the context of the larger molecule, characteristic fragments corresponding to the indazole core and the methyl-amine moiety would be observed. rsc.org For instance, in related indazole derivatives, the loss of the entire side chain from the C3 position is a common fragmentation pathway. hhu.de

Electrospray ionization (ESI) is a soft ionization technique commonly used for HRMS analysis of polar molecules like amines, often yielding the protonated molecule [M+H]⁺. rsc.orgbeilstein-journals.org This helps to confirm the molecular weight of the compound.

Table 2: Expected HRMS Fragmentation for this compound This table outlines plausible fragmentation pathways and the corresponding m/z values.

| Ion | Formula | Proposed Structure |

| [M+H]⁺ | C₈H₁₀N₃⁺ | Protonated parent molecule |

| [M-CH₃NH]⁺ | C₇H₅N₂⁺ | Indazole ring fragment |

| [M-CH₂NH₂]⁺ | C₇H₆N₂⁺ | Indazole ring fragment |

Fragmentation patterns are predicted based on the general principles of mass spectrometry and data from related structures. rsc.orgdocbrown.infohhu.de

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, offering insights into its functional groups and conformational properties. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amine and the indazole ring are anticipated in the region of 3000-3500 cm⁻¹. core.ac.uk Specifically, the N-H stretch of the indazole is often observed around 3150 cm⁻¹. core.ac.uk The C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups are found below 3000 cm⁻¹. core.ac.uk The C=C stretching vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ range. core.ac.uk The C-N stretching vibrations will also be present, typically between 1000 and 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the indazole ring are usually prominent in the Raman spectrum. nih.gov Changes in the vibrational spectra upon coordination to a metal ion can be used to identify the atoms involved in bonding.

The combination of IR and Raman spectroscopy, often supported by computational calculations, allows for a detailed vibrational assignment and can be used to study intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netpsu.edu

Table 3: Characteristic Vibrational Frequencies for this compound This table summarizes the expected key vibrational modes and their approximate frequencies.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| N-H Stretch (amine & indazole) | 3000 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| C=C Aromatic Ring Stretch | 1400 - 1650 | IR, Raman |

| C-N Stretch | 1000 - 1350 | IR, Raman |

Frequencies are based on data from indazole and related amine compounds. core.ac.uknih.gov

X-ray Crystallography for Solid-State Structural Determination of Indazole-Ligand Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For complexes of this compound, this technique can provide precise information on bond lengths, bond angles, and the coordination geometry around a metal center.

When this compound acts as a ligand, it can coordinate to a metal ion through one or both of the nitrogen atoms of the indazole ring and/or the nitrogen atom of the methyl-amine side chain. The resulting crystal structure reveals how the ligand molecules pack in the solid state and details the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. scispace.comresearchgate.net

For example, in copper(II) complexes with substituted indazole ligands, the metal center can adopt various coordination geometries, including trigonal bipyramidal and octahedral. scispace.com Similarly, cobalt(II) and cadmium(II) complexes with an indazole-thiazine derivative ligand exhibit distorted octahedral and distorted dodecahedral geometries, respectively. researchgate.net The crystal structure of ruthenium(III) complexes with indazole ligands bound to human serum albumin has shown that the indazole ligands can dissociate, with the ruthenium atom then coordinating to histidine residues of the protein. nih.gov

The structural data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds and for the rational design of new materials and molecules with specific functions.

Table 4: Representative Crystallographic Data for Metal Complexes of Indazole Derivatives This table provides examples of crystal systems and space groups observed for metal complexes containing indazole-based ligands.

| Compound | Crystal System | Space Group | Metal Coordination Geometry |

| {[Cu(L1)₂(NO₃)]·NO₃·1.5H₂O} (L1 = 1-(2-pyridyl)-1H-indazole) scispace.com | Monoclinic | P2₁/n | Trigonal bipyramidal |

| [Co(NO₃)₂(InTz)₂] (InTz = N-(5,6-dihydro-4H-1,3-thiazin-2-yl)indazole) researchgate.net | Monoclinic | C2/c | Distorted octahedral |

| [Cd(NO₃)₂(InTz)₂] (InTz = N-(5,6-dihydro-4H-1,3-thiazin-2-yl)indazole) researchgate.net | Monoclinic | P2₁/n | Distorted dodecahedron |

| Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] bound to HSA nih.gov | - | - | Octahedral (Ru bound to His) |

Role As a Chemical Probe and Tool in Fundamental Biological Research

Development of Fluorescent Indazole Probes for Imaging Studies

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and processes within living cells and organisms in real-time. acs.orgnih.gov The indazole ring system serves as a valuable fluorophore whose photochemical properties can be fine-tuned by chemical modification. elsevierpure.comacs.org Researchers have developed various synthetic strategies to create libraries of fluorescent indazole derivatives with diverse optical properties, including absorption and emission wavelengths spanning the visible spectrum. semanticscholar.orgresearchgate.net

One common approach involves the palladium-catalyzed benzannulation of pyrazoles with alkynes, which constructs an indazole core with various substituents on the benzene (B151609) ring, allowing for the modulation of the compound's electronic and fluorescent properties. elsevierpure.comacs.org Another strategy involves the chemical modification of pre-existing indazole compounds, such as 5-nitro-1H-indazole, to generate novel fluorescent heterocyclic systems like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. semanticscholar.org The fluorescence of these probes can be sensitive to the local microenvironment, such as solvent polarity, which can be exploited to study cellular structures. semanticscholar.org

Indazole-based probes have been designed for specific applications, such as detecting metal ions. For instance, an indazole-fused rhodamine dye was developed as a highly selective and sensitive "off-on" fluorescent probe for mercury ions (Hg²⁺) in aqueous solutions and for imaging within cells. researchgate.net The development of such probes is crucial for monitoring the presence and flux of biologically important species and environmental toxins. acs.orgresearchgate.net The synthesis of phosphorus analogues of the indazole core has also been explored to create multimodal imaging agents, although some of the initial phosphindole derivatives showed near-zero quantum yields. ncl.ac.uk

Table 1: Examples of Indazole-Based Fluorescent Probes and Their Applications

| Indazole Derivative Type | Synthesis Method | Key Feature/Application | Reference |

|---|---|---|---|

| Tetraarylindazoles | Palladium-catalyzed benzannulation of pyrazoles and alkynes | Developed as new fluorophores with tunable photochemical properties. elsevierpure.comacs.org | elsevierpure.comacs.org |

| 3H-Pyrazolo[4,3-a]acridin-11-carbonitriles | Nucleophilic substitution of hydrogen on nitro-indazole derivatives | Fluorescence emission is sensitive to solvent polarity (solvatochromism). semanticscholar.org | semanticscholar.org |

| Indazole-fused Rhodamine (InRhH) | Modification of a rhodamine dye with an indazole moiety | Selective "off-on" fluorescent sensor for Hg²⁺ ions in cells. researchgate.net | researchgate.net |

| Emissive Imine-Indazole Compound | Schiff-base reaction of 1H-indazole-6-carboxaldehyde and tetraethylenepentamine | A novel molecular emissive probe with fluorescence emission in the blue region (427 nm). mdpi.com | mdpi.com |

Use of (1H-Indazol-3-yl)-methyl-amine Derivatives in Affinity Chromatography

Affinity chromatography is a powerful technique used to purify a specific molecule or group of molecules from a complex mixture, such as a cell lysate. The principle relies on the highly specific binding interaction between a ligand, which is immobilized on a solid matrix (resin), and its target molecule. While direct, published examples of this compound being used in affinity chromatography are not prevalent, the known bioactivity of indazole derivatives makes them ideal candidates for this application.

Indazole-based compounds are well-established as potent inhibitors of protein kinases, a large family of enzymes frequently implicated in diseases like cancer. nih.govnih.govmdpi.com This specific binding capability is the primary requirement for developing an affinity resin.

The process would involve:

Ligand Synthesis: A derivative of this compound would be synthesized with a linker arm. This linker is a chemical chain that provides a point of attachment to the chromatography resin without sterically hindering the interaction between the indazole ligand and its target protein.

Immobilization: The synthesized indazole-linker molecule is then covalently coupled to a solid support, typically agarose (B213101) or sepharose beads, creating the affinity resin.

Purification: A protein mixture (e.g., cell lysate) is passed over a column packed with the affinity resin. The target protein (e.g., a specific kinase) binds to the immobilized indazole ligand, while other proteins wash through the column.

Elution: After washing away non-specific binders, the bound target protein is released (eluted) from the column, often by using a solution containing a high concentration of the free indazole ligand or by changing the pH or ionic strength to disrupt the binding interaction.

This technique is invaluable not only for protein purification but also for "pull-down" experiments aimed at identifying the binding partners of a bioactive compound.

Table 2: Hypothetical Components for Affinity Chromatography Using an Indazole Derivative

| Component | Description | Purpose |

|---|---|---|

| Ligand | A this compound derivative known to bind a specific protein target. | Provides the specific binding interaction required to "capture" the target protein. |

| Spacer Arm/Linker | A flexible chemical chain (e.g., polyethylene (B3416737) glycol or an alkyl chain) attached to the indazole core. | Positions the ligand away from the matrix backbone to ensure accessibility and minimize steric hindrance for target binding. |

| Solid Matrix | Inert, porous beads (e.g., agarose, sepharose). | Provides the solid support for ligand immobilization. |

| Target Protein | The specific protein (e.g., a kinase) within a complex mixture that binds to the indazole ligand. | The molecule to be purified or identified. |

| Elution Agent | A solution of free indazole ligand, or a buffer with altered pH or high salt concentration. | Disrupts the ligand-target interaction to release the purified protein from the matrix. |

Application in Target Identification and Validation Studies

Identifying the specific molecular target of a bioactive compound and validating its role in a disease pathway are critical steps in drug discovery and chemical biology. frontiersin.org Indazole derivatives, including those based on the this compound scaffold, are extensively used in these studies due to their versatility and ability to potently interact with a range of biological targets. samipubco.com

Fragment-Based and Structure-Guided Design: One powerful strategy for target identification is fragment-based drug design. Small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized into more potent leads. An indazole-containing pharmacophore was identified as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of kinases implicated in cancer, using a fragment-led de novo design approach. nih.gov Biological evaluation of a library of these indazole-based fragments revealed compounds that inhibited FGFR1-3, validating this kinase family as a target for this chemical scaffold. mdpi.comnih.gov Subsequent structure-guided design has led to the development of highly potent and selective FGFR inhibitors. nih.govmdpi.com